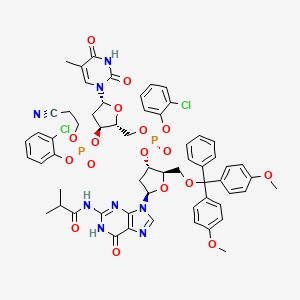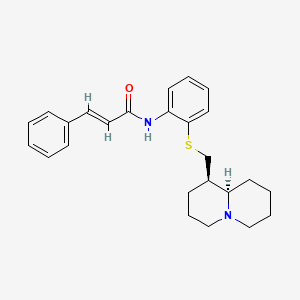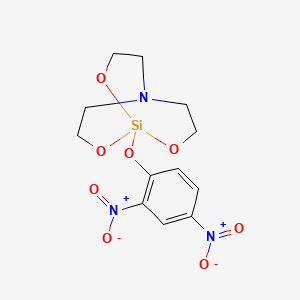
Quinaldine, 4-amino-3-bromo-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinaldine, 4-amino-3-bromo-, hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 3-position, and a hydrochloride salt form. Quinaldine derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine, 4-amino-3-bromo-, hydrochloride typically involves the bromination of quinaldine followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: Quinaldine is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Amination: The brominated quinaldine is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 4-position.
Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of quinaldine derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
Quinaldine, 4-amino-3-bromo-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinaldine compounds .
Aplicaciones Científicas De Investigación
Quinaldine, 4-amino-3-bromo-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinaldine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of quinaldine, 4-amino-3-bromo-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine substituents play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The hydrochloride salt form enhances its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Quinaldine: A methylated derivative of quinoline.
4-Aminoquinoline: A derivative with an amino group at the 4-position, commonly used in antimalarial drugs.
Uniqueness
Quinaldine, 4-amino-3-bromo-, hydrochloride is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Número CAS |
93336-53-9 |
|---|---|
Fórmula molecular |
C10H10BrClN2 |
Peso molecular |
273.55 g/mol |
Nombre IUPAC |
3-bromo-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6;/h2-5H,1H3,(H2,12,13);1H |
Clave InChI |
ZHWTWQRZVCCJLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





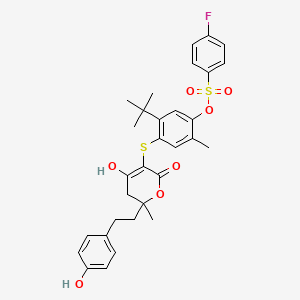
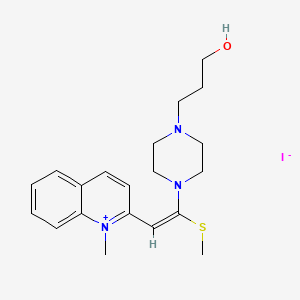
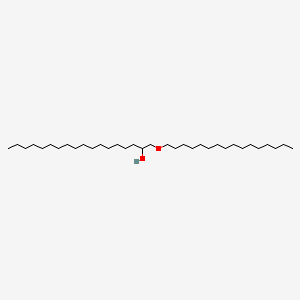
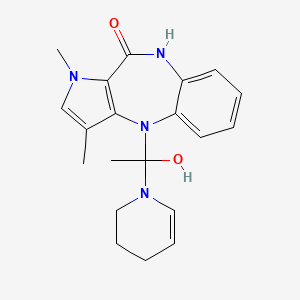

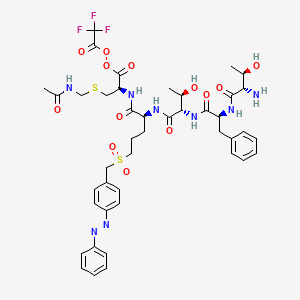
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
